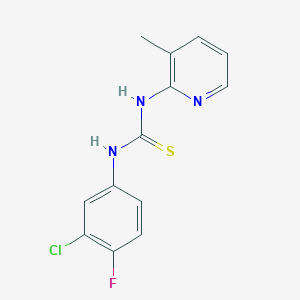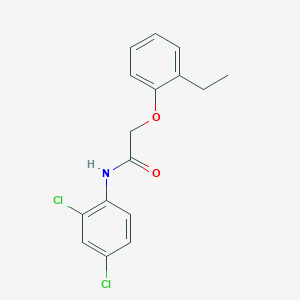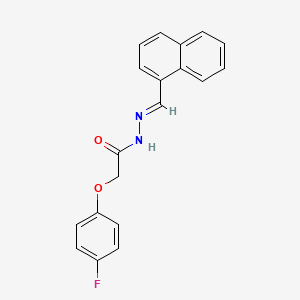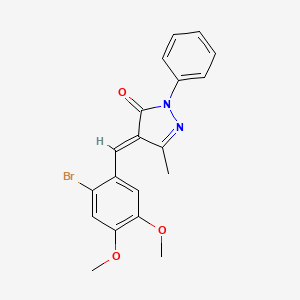
N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea, also known as Sunitinib, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various types of cancer. It was first synthesized in 1998 by Pfizer Inc. and was approved by the US FDA in 2006 for the treatment of advanced renal cell carcinoma and gastrointestinal stromal tumors.
Mechanism of Action
N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea exerts its antitumor effects by inhibiting the activity of multiple tyrosine kinases, which are involved in various signaling pathways that promote tumor growth and angiogenesis. By blocking these pathways, N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea can inhibit tumor growth, reduce tumor vascularization, and induce tumor cell death.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea has been shown to have a number of biochemical and physiological effects, including inhibition of tumor growth, reduction of tumor vascularization, induction of tumor cell death, and modulation of immune function. It has also been shown to have potential cardiotoxicity and neurotoxicity.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea is its broad-spectrum activity against multiple tyrosine kinases, which makes it a potentially useful tool for studying various signaling pathways involved in tumor growth and angiogenesis. However, its potency and specificity can also be a limitation, as it may interfere with other cellular processes and lead to off-target effects.
Future Directions
There are several potential future directions for research on N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea and related compounds. These include:
1. Development of new analogs with improved potency and specificity.
2. Investigation of the molecular mechanisms underlying its cardiotoxicity and neurotoxicity.
3. Exploration of its potential use in combination with other anticancer agents.
4. Investigation of its potential use in other types of cancer, such as breast cancer and lung cancer.
5. Development of new methods for delivering N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea to tumors, such as targeted nanoparticles or liposomes.
In conclusion, N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various types of cancer. Its broad-spectrum activity against multiple tyrosine kinases makes it a potentially useful tool for studying various signaling pathways involved in tumor growth and angiogenesis. However, its potency and specificity can also be a limitation, and further research is needed to explore its potential use in combination with other anticancer agents and in other types of cancer.
Synthesis Methods
The synthesis of N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea involves a series of chemical reactions starting from 4-chloro-3-nitrobenzoic acid and 3-methylpyridine-2-amine. The key steps in the synthesis include the reduction of the nitro group, the formation of the thiourea linkage, and the chloro-fluoro substitution on the phenyl ring. The final product is obtained in high yield and purity through a series of purification steps.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea has been extensively studied for its potential therapeutic applications in various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumors, pancreatic neuroendocrine tumors, and others. It has been shown to inhibit the activity of multiple tyrosine kinases, including VEGFR, PDGFR, c-KIT, and FLT3, which are involved in tumor growth, angiogenesis, and metastasis.
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(3-methylpyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3S/c1-8-3-2-6-16-12(8)18-13(19)17-9-4-5-11(15)10(14)7-9/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYUNNPBWUKJBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=S)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-3-(3-methylpyridin-2-yl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5535355.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5535361.png)
![N-ethyl-2-(3-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5535364.png)
![3-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5535368.png)



![N-(4-methoxyphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5535403.png)
![3-chloro-6-methyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5535416.png)
![N-[(1R,2R)-2-(acetylamino)-2,3-dihydro-1H-inden-1-yl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5535425.png)
![3-isobutyl-N-methyl-N-[2-(trifluoromethyl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5535443.png)

![N'-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B5535460.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5535471.png)